molecular formula C33H38N4O6 B1239373 Phycocyanobilin CAS No. 20298-86-6

Phycocyanobilin

Cat. No. B1239373
CAS RN: 20298-86-6
M. Wt: 586.7 g/mol
InChI Key: NNMALANKTSRILL-LXENMSTPSA-N
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Description

Synthesis Analysis

Phycocyanobilin synthesis involves a series of enzymatic reductions starting from biliverdin IXalpha. The enzyme phycocyanobilin:ferredoxin oxidoreductase, a ferredoxin-dependent bilin reductase, catalyzes the conversion of biliverdin IXalpha to phycocyanobilin using electrons from ferredoxin. This process does not require cofactors or metals, showcasing a unique class of radical enzymes (Hagiwara et al., 2006). Additionally, synthesis in mammalian cells has been optimized by co-localizing biocatalysts to substrate sources and managing biocatalyst availability and product degradation (Müller et al., 2013).

Molecular Structure Analysis

Phycocyanobilin is characterized by its linear tetrapyrrolic structure with a molecular weight of 588, containing an intramolecular hydrogen bond crucial for its chemical transformations. The detailed structure, including its esterification process which is accompanied by dehydrogenation, indicates a molecular weight of the dimethyl ester as 614 (Schram & Kroes, 1971).

Chemical Reactions and Properties

The chemical reactions of phycocyanobilin, including photoreaction processes leading to its A-, B-, and C-forms, have been elucidated through time-resolved absorption studies and semiempirical calculations. These studies have revealed that photoexcitation triggers excited-state proton transfer, forming protonated species, which are central to understanding its red-shifted absorption spectra in the B- and C-forms (Göller et al., 2005).

Physical Properties Analysis

Phycocyanobilin's solubility and structural stability are significant for its function as a light-harvesting pigment. It binds with high affinity to human serum albumin, competing with bilirubin for binding sites. This interaction suggests the pigment's stability and potential bioactive role in the human body, with implications for its pharmacokinetic properties (Minic et al., 2015).

Scientific Research Applications

Antioxidant Activity

Phycocyanobilin (PCB), a component of Phycocyanin, demonstrates notable antioxidant properties. It scavenges reactive oxygen and nitrogen species, which helps prevent oxidative damage. This activity is evident in both in vitro and in vivo models, suggesting potential for broad biological applications (Fernández-Rojas, Hernandez-Juarez, & Pedraza-Chaverri, 2014). Additionally, PCB resists oxidation by scavenging free radicals and inhibiting the activity of enzymes like NADPH oxidase, which contributes to its antioxidative capabilities (Li, 2022).

Binding Affinity and Drug Interaction

PCB's binding to human serum albumin (HSA) is significant for its pharmacokinetic properties. The binding is high-affinity, and PCB competes with bilirubin for binding on HSA. This interaction may impact the pharmacokinetics of PCB under certain conditions, such as increased bilirubin plasma concentration or drug intake that binds to the same site (Minic et al., 2015).

Protective Effects on Biological Molecules

Phycocyanobilin's interaction with catalase, an essential antioxidant enzyme, shows that it can protect the pigment from oxidation without affecting the enzyme's activity. This interaction might prolong the bioactivity and half-life of PCB in vivo, suggesting its potential in therapeutic applications (Gligorijević et al., 2021).

Role in Light-Harvesting and Photosynthesis

PCB serves as a light-harvesting pigment in the photosynthetic apparatus of cyanobacteria and red algae. This function is crucial for the energy capture process in these organisms. The study of PCB in this context can provide insights into more efficient light-harvesting methods, which could have implications for solar energy technologies (Alvey et al., 2011).

Optogenetics and Synthetic Biology

PCB is utilized in optogenetic applications, like in the production of chromophores used in Phytochrome B (PhyB) optogenetics. This application in mammalian cells demonstrates the versatility of PCB in biological research and its potential use in novel therapeutic strategies (Kyriakakis et al., 2018).

Gastrointestinal Protective Effects

In studies focused on gastrointestinal health, PCB, derived from Phycocyanin, showed protective effects against colitis in mice. This suggests its potential as a therapeutic agent for gastrointestinal disorders, given its antioxidant and anti-inflammatory mechanisms (Guo et al., 2022).

Safety And Hazards

When handling Phycocyanobilin, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation is recommended .

Future Directions

Phycocyanobilin has been applied in food, medicine, and cosmetics based on its antioxidant and optical properties . It has also been proposed as a potential nutraceutical approach for major neurodegenerative disorders and COVID-19-induced damage to the nervous system .

properties

IUPAC Name

3-[(2Z,5E)-2-[[3-(2-carboxyethyl)-5-[(Z)-[(3E,4R)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H38N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7,13-15,19,34-35H,8-12H2,1-6H3,(H,37,42)(H,38,39)(H,40,41)/b20-7+,24-13+,27-14-,28-15-/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMALANKTSRILL-LXENMSTPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC1=O)C=C2C(=C(C(=CC3=C(C(=C(N3)C=C4C(=CC)C(C(=O)N4)C)C)CCC(=O)O)N2)CCC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C(=NC1=O)/C=C/2\C(=C(/C(=C/C3=C(C(=C(N3)/C=C\4/C(=C/C)/[C@H](C(=O)N4)C)C)CCC(=O)O)/N2)CCC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H38N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501316958
Record name Phycocyanobilin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501316958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

586.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phycobilin

CAS RN

20298-86-6
Record name Phycocyanobilin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020298866
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phycocyanobilin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501316958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(2Z,5E)-2-[[3-(2-Carboxyethyl)-5-[(Z)-[(3R,4R)-3-ethyl-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7,690
Citations
WJ Cole, DJ Chapman… - Journal of the American …, 1967 - ACS Publications
A structure consistent with all of our data is shown in Figure 1. The oxidation state assignment is based entirely on the mass spectrometric results and is made on the assumption that no …
Number of citations: 154 pubs.acs.org
MF McCarty - Journal of medicinal food, 2007 - liebertpub.com
Recent research reveals that free bilirubin functions physiologically as a potent inhibitor of NADPH oxidase activity. The chromophore phycocyanobilin (PCB), found in blue-green algae …
Number of citations: 288 www.liebertpub.com
T Hirata, M Tanaka, M Ooike, T Tsunomura… - Journal of applied …, 2000 - Springer
… Phycocyanobilin was distributed outside in the liposomes to … phycocyanobilin in the reaction mixture were adjusted equally on a phycocyanobilin basis, the activity of phycocyanobilin …
Number of citations: 287 link.springer.com
BL Schram, HH Kroes - European Journal of Biochemistry, 1971 - Wiley Online Library
… , but he was unable to give a detailed structure for phycocyanobilin at that time. We became interested in phycocyanobilin because of its assumed resemblance to the chromophore of …
Number of citations: 78 febs.onlinelibrary.wiley.com
Y Li - Journal of Immunology Research, 2022 - hindawi.com
Phycocyanobilin (PCB) is a linear open-chain tetrapyrrole chromophore that captures and senses light and a variety of biological activities, such as anti-oxidation, anti-cancer, and anti-…
Number of citations: 12 www.hindawi.com
K Müller, R Engesser, J Timmer, F Nagy… - Chemical …, 2013 - pubs.rsc.org
The chromophore 3-Z phycocyanobilin (PCB, (2R,3Z)-8,12-bis(2-carboxyethyl)-18-ethyl-3-ethylidene-2,7,13,17-tetramethyl-2,3-dihydrobilin-1,19(21H,24H)-dione) mediates red and far-…
Number of citations: 92 pubs.rsc.org
CD Fairchild, J Zhao, J Zhou… - Proceedings of the …, 1992 - National Acad Sciences
… carry the same chromophore, phycocyanobilin. When two genes in … catalyze the attachment of phycocyanobilin to the alpha … Phycocyanobilin is the immediate precursor of the protein-…
Number of citations: 206 www.pnas.org
Y Dwiningsih - National Pigment Conference, 2011 - researchgate.net
Phycocyanobilin Biosynthesis … Phycocyanobilin Biosynthesis … Phycocyanobilin Biosynthesis. National Pigment Conference. Dwiningsih, Y. …
Number of citations: 97 www.researchgate.net
WJ Cole, DJ Chapman, HW Siegelman - Biochemistry, 1968 - ACS Publications
… The facile isomerization of phycocyanobilin in alkaline media to a product identical with … for phycocyanobilin. Within experimental error the optical activity of phycocyanobilin isolated …
Number of citations: 92 pubs.acs.org
G Pentón-Rol, J Marín-Prida… - Current …, 2021 - ncbi.nlm.nih.gov
The edible cyanobacterium Spirulina platensis and its chief biliprotein C-Phycocyanin have shown protective activity in animal models of diverse human health diseases, often reflecting …
Number of citations: 31 www.ncbi.nlm.nih.gov

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